molecular formula C19H24N2O3 B5240575 1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

Cat. No.: B5240575
M. Wt: 328.4 g/mol
InChI Key: WJFPHIALWKFGEJ-UHFFFAOYSA-N
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Description

1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is a complex organic compound with a unique structure that includes a benzoxazole ring, a dimethylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.

    Final Coupling: The final step involves coupling the benzoxazole derivative with an appropriate ethanone derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, other nucleophiles.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzoxazole ring can intercalate with DNA, leading to potential anticancer activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

  • 1-[4-(dimethylamino)phenyl]ethanone
  • 4’-Aminoacetophenone
  • 4’-Acetamidoacetophenone

Comparison: 1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is unique due to the presence of the benzoxazole ring, which is not found in the similar compounds listed above. This ring structure contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-11(22)18-17(13-6-8-14(9-7-13)21(4)5)16-12(2)24-20-15(16)10-19(18,3)23/h6-9,17-18,23H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFPHIALWKFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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